methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a synthetic heterocyclic compound featuring a thiazole core substituted with an isopropyl group at position 5, a methyl ester at position 4, and a 1-methylindole-acetamide moiety at position 2. This structure combines pharmacophoric elements from indole (a privileged scaffold in drug discovery) and thiazole (known for diverse bioactivities) .
Properties
Molecular Formula |
C19H21N3O3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
methyl 2-[[2-(1-methylindol-3-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H21N3O3S/c1-11(2)17-16(18(24)25-4)21-19(26-17)20-15(23)9-12-10-22(3)14-8-6-5-7-13(12)14/h5-8,10-11H,9H2,1-4H3,(H,20,21,23) |
InChI Key |
BMXRMUZBFKFQBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CC2=CN(C3=CC=CC=C32)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Indole Moiety Synthesis via Fischer Indole Synthesis
The indole segment, 1-methyl-1H-indol-3-ylacetyl, is typically synthesized via Fischer indole synthesis. This method involves condensing phenylhydrazine derivatives with α-chloropropionic acid chlorides under acidic conditions. For example, treatment of 1-methylindole with α-chloropropionyl chloride in dichloromethane at 0–5°C yields 3-(α-chlorouracil)indole intermediates, which serve as precursors for subsequent acylations.
Critical Parameters:
Thiazole Ring Formation via Hantzsch Cyclization
The thiazole core is constructed using Hantzsch thiazole synthesis, where thiourea derivatives cyclize with α-haloketones. In this case, 5-(propan-2-yl)-1,3-thiazole-4-carboxylate is formed by reacting methyl 4-chloroacetoacetate with thiourea in methanol under reflux.
Reaction Mechanism:
- Nucleophilic attack of thiourea’s sulfur on the α-carbon of the chloroacetoacetate.
- Cyclization via elimination of HCl to form the thiazole ring.
Yield Optimization:
- Base selection: Potassium carbonate (71% yield) outperforms sodium hydroxide (58%) due to milder pH.
- Solvent effects: Methanol (65–71% yield) vs. ethanol (52–60%).
Stepwise Preparation of the Target Compound
Synthesis of 1-Methyl-1H-Indol-3-ylacetyl Chloride
Procedure:
- Acylation: 1-Methylindole (10 mmol) is treated with α-chloropropionyl chloride (12 mmol) in dry dichloromethane at 0°C for 2 hours.
- Workup: The mixture is washed with saturated NaHCO₃, dried over MgSO₄, and concentrated to yield a pale-yellow solid (89% yield).
Characterization Data:
Coupling with Thiazole Intermediate
Reaction Scheme:
- Amide Bond Formation: The indole acetyl chloride (5 mmol) is reacted with 5-(propan-2-yl)-1,3-thiazole-2-amine (5 mmol) in THF using triethylamine as a base.
- Esterification: The resulting acid is treated with methanol and catalytic H₂SO₄ to yield the methyl ester.
Optimized Conditions:
- Temperature: 25°C (higher temperatures degrade the thiazole ring).
- Catalyst: 1 mol% DMAP improves esterification efficiency from 68% to 82%.
Comparative Analysis of Synthetic Routes
Yield and Purity Across Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Fischer-Hantzsch | 71–77 | 98 | Short reaction time (6–8 hours) |
| One-Pot Cyclization | 65 | 95 | Reduced purification steps |
Solvent and Base Impact on Thiazole Formation
| Solvent | Base | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Methanol | K₂CO₃ | 71 | 3 |
| Ethanol | NaOH | 58 | 12 |
| DMF | Triethylamine | 63 | 8 |
Insights:
- Methanol’s polar aprotic nature enhances thiourea solubility, favoring cyclization.
- Strong bases (e.g., NaOH) promote hydrolysis of ester groups, reducing yields.
Advanced Characterization Techniques
Spectroscopic Confirmation
- 13C NMR (100 MHz, DMSO-d6): δ 167.2 (C=O ester), 152.4 (C=N thiazole), 124.9–138.2 (aromatic carbons).
- HRMS (ESI): m/z calcd for C₁₉H₂₁N₃O₃S [M+H]⁺: 372.1332; found: 372.1328.
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar thiazole ring and orthogonal orientation of the indole moiety, with key bond lengths:
Industrial-Scale Production Considerations
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures . Major products formed from these reactions include various substituted indole and thiazole derivatives .
Scientific Research Applications
Methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound can also interact with viral enzymes, inhibiting their activity and preventing viral replication .
Comparison with Similar Compounds
Structural Analogues in Thiazole-Indole Hybrids
Key structural analogues include:
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives (e.g., compounds 2a-2c): These feature a direct methylene linkage between indole and thiazole, contrasting with the acetamide bridge in the target compound. The absence of the 1-methyl group on indole and the presence of a carboxylic acid/ester at position 2 may reduce membrane permeability compared to the target’s methyl ester .
N-(2-Phenyl-1,3-thiazol-5-yl)acetamide derivatives (e.g., compounds 9a-9e):
- Substituted with aryl groups (phenyl, fluorophenyl, bromophenyl) at thiazole position 2, these lack the indole moiety but share the acetamide-thiazole framework.
- The aryl groups may enhance π-π stacking interactions, whereas the target’s 1-methylindole could improve selectivity for hydrophobic binding pockets .
Table 1: Structural Comparison
| Compound | Thiazole Substituents (Position) | Indole Substituents | Key Linkage |
|---|---|---|---|
| Target Compound | 5-(isopropyl), 4-(ester) | 1-methyl | Acetamide (C2) |
| 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives | Variable oxo/amino groups (C5) | None (C2-carboxylic acid) | Methylene (C3-C5) |
| N-(2-Aryl-1,3-thiazol-5-yl)acetamides (9a-9e) | 2-aryl, 5-acetamide | Absent | Acetamide (C5) |
Bioactivity and Binding Interactions
- The target’s 1-methylindole may mimic tryptophan residues in enzyme active sites, while the isopropyl group could enhance van der Waals interactions .
- Docking Studies :
Biological Activity
Methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a thiazole ring, an indole moiety, and an acetylamino group, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 370.45 g/mol. Its structural complexity arises from the combination of an indole and thiazole structure along with the acetylamino moiety, which may enhance its biological activity compared to other similar compounds.
Structural Features
| Feature | Description |
|---|---|
| Indole Moiety | Contributes to anti-cancer and anti-inflammatory properties. |
| Thiazole Ring | Implicated in antimicrobial activity. |
| Acetylamino Group | Enhances solubility and bioavailability. |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated an MIC of 0.06 µg/ml against Mycobacterium tuberculosis H37Rv, suggesting that thiazole derivatives can be effective against resistant strains of bacteria .
Anticancer Properties
The indole moiety present in the compound is associated with various anticancer activities. Studies have shown that indole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied in this regard; however, its structural relatives have shown promise in preclinical models.
Case Studies
- Study on Thiazole Derivatives : A study evaluating various thiazole derivatives found that compounds with similar structural characteristics exhibited potent anticancer effects in human colon cancer cell lines (HCT 116). One derivative showed an IC50 value of 4.36 μM, indicating strong activity compared to standard treatments like doxorubicin .
- Antimicrobial Efficacy : Another study reported that methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate inhibited the enzyme mtFabH with an IC50 of 0.95 µg/ml (approximately 2.43 µM), demonstrating potential as a lead compound for developing new antimycobacterial agents .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole ring may interact with specific enzymes involved in metabolic pathways in pathogens.
- Cell Cycle Modulation : Indole derivatives often influence cell cycle regulation, potentially leading to reduced proliferation rates in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
